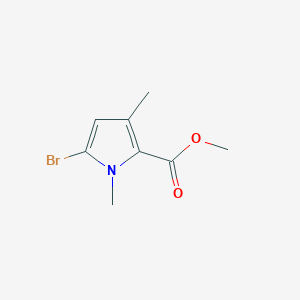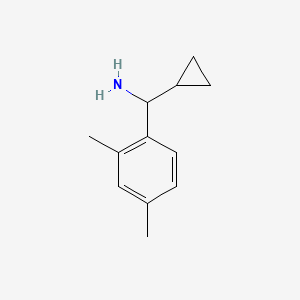![molecular formula C34H41O6PS2 B13010970 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid CAS No. 1020540-69-5](/img/structure/B13010970.png)
9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid is a complex organic compound that features a fluorene backbone with dicyclohexylphosphanyl and sulfophenylpropyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid typically involves multiple steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene backbone, which can be achieved through Friedel-Crafts alkylation of biphenyl with a suitable alkylating agent.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the fluorene derivative.
Attachment of the Sulfophenylpropyl Group: The sulfophenylpropyl group is attached through a sulfonation reaction, followed by a coupling reaction with the fluorene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfonic acid group, potentially converting it to a sulfonate or sulfide.
Substitution: The aromatic rings in the fluorene backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Sulfonates and sulfides.
Substitution: Various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive in polymer formulations to improve mechanical and thermal properties.
Surface Coatings: Employed in surface coatings to enhance durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles through electron donation and stabilization of reactive intermediates.
Fluorescent Probes: Interacts with biological molecules, leading to changes in fluorescence properties that can be detected and analyzed.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-fluorene-2-sulfonicacid: Lacks the dicyclohexylphosphanyl group, resulting in different reactivity and applications.
9-(Diphenylphosphanyl)-9H-fluorene-2-sulfonicacid: Contains a diphenylphosphanyl group instead of dicyclohexylphosphanyl, affecting its steric and electronic properties.
Uniqueness
Structural Complexity: The presence of both dicyclohexylphosphanyl and sulfophenylpropyl groups imparts unique steric and electronic characteristics.
Versatility: Its ability to participate in various chemical reactions and applications makes it a versatile compound in research and industry.
Propiedades
Número CAS |
1020540-69-5 |
|---|---|
Fórmula molecular |
C34H41O6PS2 |
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid |
InChI |
InChI=1S/C34H41O6PS2/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40) |
Clave InChI |
SQHWKPNZXIWOCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


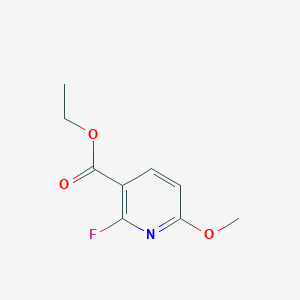
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
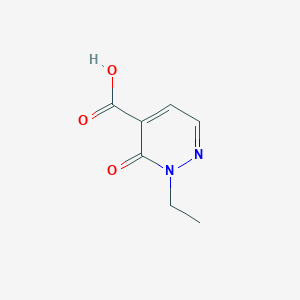

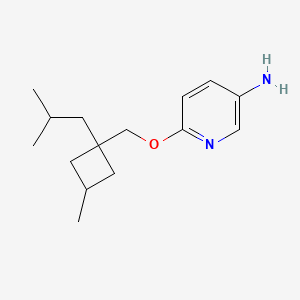
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
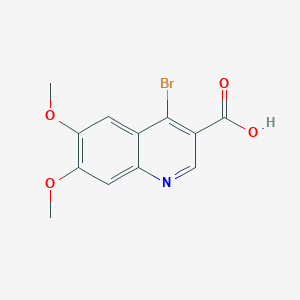
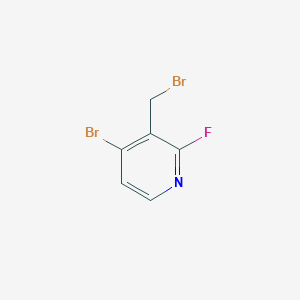
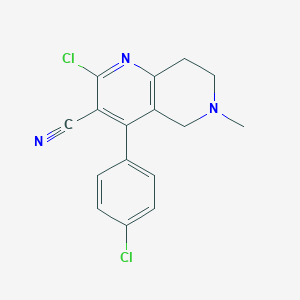
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

